molecular formula C10H22NO2P B14237673 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 391640-23-6

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one

Katalognummer: B14237673
CAS-Nummer: 391640-23-6
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: UTGYUOSMQSJOMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to an oxygen atom and a nitrogen atom within a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of heptylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then cyclized to form the desired oxazaphosphinanone ring structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazaphosphinanone to its corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is the reactive center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Heptyl-1,3-dioxepane: Similar in structure but lacks the phosphorus atom.

    2-Heptyl-3-hydroxy-4(1H)-quinolone: Contains a quinolone ring instead of an oxazaphosphinanone ring.

    2-Heptyl-1,3-benzoxazole: Features a benzoxazole ring, differing in both structure and reactivity.

Uniqueness

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

391640-23-6

Molekularformel

C10H22NO2P

Molekulargewicht

219.26 g/mol

IUPAC-Name

2-heptyl-1,3,2λ5-oxazaphosphinane 2-oxide

InChI

InChI=1S/C10H22NO2P/c1-2-3-4-5-6-10-14(12)11-8-7-9-13-14/h2-10H2,1H3,(H,11,12)

InChI-Schlüssel

UTGYUOSMQSJOMZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCP1(=O)NCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.